molecular formula C22H17ClN2O3S B11560622 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B11560622
M. Wt: 424.9 g/mol
InChI Key: OTBCYMOHVNQGTN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide is a compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process yields high amounts of the desired compound, which is then characterized using various spectral data such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity reagents, maintaining controlled reaction conditions, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological outcomes, such as antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific properties and activities

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O3S/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26)

InChI Key

OTBCYMOHVNQGTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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